molecular formula C12H7N5 B8760391 2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile CAS No. 62052-31-7

2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile

Cat. No.: B8760391
CAS No.: 62052-31-7
M. Wt: 221.22 g/mol
InChI Key: WQWAOZLIKZNJDK-UHFFFAOYSA-N
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Description

2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile is a heterocyclic compound that features a triazolopyridine core fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with sodium azide to form the triazole ring, followed by coupling with benzonitrile under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile is unique due to the presence of both the triazolopyridine and benzonitrile groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .

Properties

CAS No.

62052-31-7

Molecular Formula

C12H7N5

Molecular Weight

221.22 g/mol

IUPAC Name

2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile

InChI

InChI=1S/C12H7N5/c13-8-9-4-1-2-6-11(9)17-12-10(15-16-17)5-3-7-14-12/h1-7H

InChI Key

WQWAOZLIKZNJDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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